

Application Notes and Protocols for In Vivo Administration of Pamufetinib

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Compound of Interest

Compound Name: Pamufetinib

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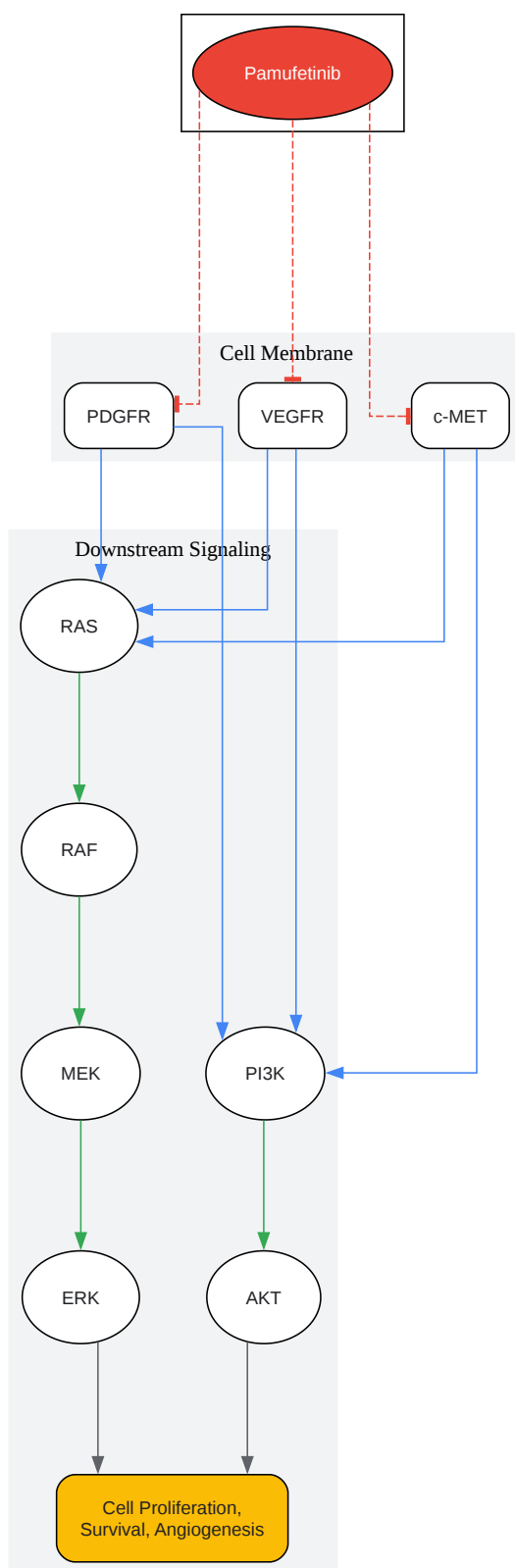
Introduction

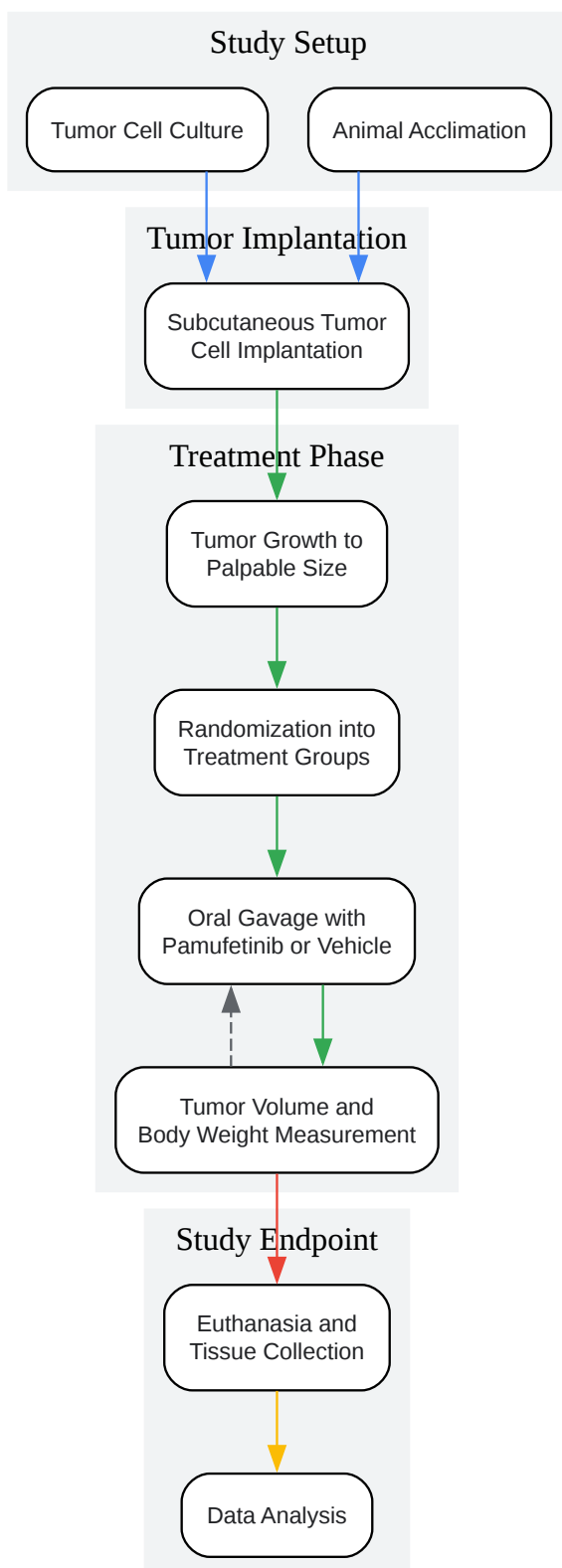
Pamufetinib (TAS-115) is a potent, orally bioavailable multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), mesenchymal-epithelial transition factor (c-Met), and platelet-derived growth factor receptors (PDGFRs), among other kinases.[1][2][3] Its mechanism of action makes it a promising candidate for anti-cancer therapy, particularly through the inhibition of tumor angiogenesis, growth, and metastasis.[1] These application notes provide detailed protocols and compiled data for the in vivo administration of **pamufetinib** in animal models, primarily focusing on the oral route of administration for preclinical efficacy studies.

Mechanism of Action

Pamufetinib exerts its anti-tumor effects by competitively inhibiting the ATP binding to the kinase domains of several receptor tyrosine kinases (RTKs), including VEGFRs, c-Met, and PDGFRs. This inhibition blocks the downstream activation of key signaling pathways implicated in cancer cell proliferation, survival, migration, and angiogenesis, namely the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5]

Signaling Pathway





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